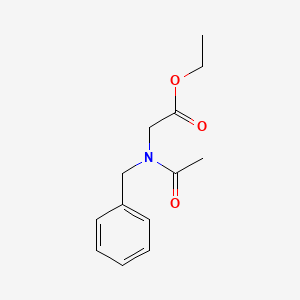

Ethyl 2-(N-benzylacetamido)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[acetyl(benzyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)10-14(11(2)15)9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYIARBFALHUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 N Benzylacetamido Acetate and Its Structural Analogs

Esterification and Amidation Routes

These routes focus on the direct construction of the target molecule by forming the essential ester and amide linkages in the final steps of the synthesis.

Direct Synthesis from N-benzylacetamidoacetic Acid Precursors

A primary and straightforward method for the synthesis of Ethyl 2-(N-benzylacetamido)acetate is the direct esterification of N-benzylacetamidoacetic acid. This reaction, a classic example of Fischer esterification, involves the treatment of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. bldpharm.comyoutube.com The catalyst, typically a strong acid like sulfuric acid or dry hydrogen chloride gas, protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the ethanol. bldpharm.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess ethanol is often used, and the water formed as a byproduct is removed. chemguide.co.uk

For sensitive substrates, such as amino acid derivatives, milder esterification methods can be employed to prevent side reactions like racemization. google.com One such method involves the use of 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a weak base like N-methylimidazole (MeIm) in an aprotic solvent. google.com

| Reactants | Reagents/Catalyst | Product | Reaction Type |

| N-benzylacetamidoacetic Acid, Ethanol | Concentrated H₂SO₄ or HCl | This compound | Fischer Esterification |

| N-benzylacetamidoacetic Acid, Ethanol | MSNT, N-methylimidazole | This compound | Mild Esterification |

Amidation of Ethyl Haloacetates with N-Benzylamines

An alternative and widely used approach involves a two-step sequence starting with the amidation of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, with benzylamine (B48309). This reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism where the benzylamine displaces the halide to form ethyl 2-(benzylamino)acetate. This intermediate is a secondary amine and can be subsequently acylated.

The second step is the N-acetylation of the resulting ethyl 2-(benzylamino)acetate. This is commonly achieved by reacting the secondary amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or acetic acid byproduct. rsc.org An organocatalytic approach using acetic acid as a catalyst for the N-acetylation with ethyl acetate (B1210297) as the acyl donor has also been reported for secondary amines, although it may require harsher conditions. mdpi.com

| Step | Reactants | Reagents/Catalyst | Intermediate/Product |

| 1. Amidation | Ethyl chloroacetate, Benzylamine | Base (e.g., K₂CO₃) | Ethyl 2-(benzylamino)acetate |

| 2. Acetylation | Ethyl 2-(benzylamino)acetate, Acetyl chloride | Base (e.g., Et₃N) | This compound |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and the Ugi four-component reaction (U-4CR) is a prominent example. wikipedia.orgorganic-chemistry.org In principle, this compound could be synthesized via a Ugi reaction involving benzylamine, formaldehyde (B43269) (or a suitable aldehyde), acetic acid, and an ethyl isocyanoacetate.

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Benzylamine | Formaldehyde | Acetic Acid | Ethyl isocyanoacetate | This compound |

Derivatization from Simpler Acetate Esters

This strategy involves modifying readily available acetate ester scaffolds through alkylation and acylation reactions to build the target molecule.

N-Alkylation and Acylation Strategies

This approach begins with a simpler glycine (B1666218) derivative and introduces the benzyl (B1604629) and acetyl groups in a stepwise manner. One common starting material is a primary amine such as ethyl glycinate (B8599266). The N-benzylation of ethyl glycinate can be achieved through reductive amination with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield ethyl 2-(benzylamino)acetate.

Alternatively, direct N-alkylation of ethyl glycinate with benzyl bromide can be performed, though this method may be prone to over-alkylation. Following the successful synthesis of ethyl 2-(benzylamino)acetate, the final step is the N-acetylation as described in section 2.1.2.

| Starting Material | Reaction | Reagents | Intermediate/Product |

| Ethyl glycinate | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Ethyl 2-(benzylamino)acetate |

| Ethyl 2-(benzylamino)acetate | N-Acetylation | Acetyl chloride, Base | This compound |

Transformations of Ethyl Glycinate Scaffolds

Ethyl glycinate serves as a versatile and fundamental building block for the synthesis of this compound. semanticscholar.org The synthesis of ethyl glycinate itself is typically accomplished through the Fischer esterification of glycine with ethanol in the presence of an acid catalyst. semanticscholar.org

Once obtained, the ethyl glycinate scaffold can be elaborated as detailed in the N-alkylation and acylation strategies (section 2.2.1). Another transformation of ethyl glycinate involves its conversion to ethyl diazoacetate through reaction with sodium nitrite (B80452) in an acidic medium. orgsyn.org While ethyl diazoacetate is a versatile intermediate for various other transformations, its direct conversion to this compound is not a standard route. The more direct and efficient pathways involve the N-benzylation and subsequent N-acetylation of the ethyl glycinate scaffold.

| Precursor | Transformation | Key Intermediate | Subsequent Steps |

| Glycine | Fischer Esterification | Ethyl glycinate | N-benzylation followed by N-acetylation |

| Ethyl glycinate hydrochloride | Diazotization | Ethyl diazoacetate | Not a direct route to the target compound |

Catalytic Paradigms in Synthesis

Catalysis offers a powerful toolkit for the construction of complex molecules like this compound from simpler precursors. The selection of a catalyst system is crucial as it dictates reaction pathways, influences product yields, and can impart stereochemical control.

Transition-metal catalysis, particularly using palladium, has become indispensable for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn Palladium catalysts are effective in a variety of reactions, including cross-coupling and C-H functionalization, which are relevant to the synthesis of N-benzylacetamido structures. snnu.edu.cnmdpi.com

For instance, palladium-catalyzed intramolecular dehydrogenative coupling has been used to synthesize 5,6-dihydrophenanthridines from substrates like 3-(N-benzylacetamido)phenyl pyridine-2-sulfonate. mdpi.com In these reactions, a palladium source, often in combination with an oxidant like Cu(TFA)₂·H₂O, facilitates the formation of a new C-C bond. mdpi.com The choice of the palladium catalyst is critical; studies have shown that Pd(TFA)₂ can be more effective than other sources like Pd(OAc)₂ for certain transformations. mdpi.com

The mechanism for such reactions often involves the generation of metal carbenes from precursors like diazo compounds, which then undergo insertion into C-H bonds. snnu.edu.cn Another prominent palladium-catalyzed reaction is the acetoxylation of C-H bonds. Research on indoline (B122111) systems has demonstrated that N-acyl groups, including amides, can direct palladium catalysts to selectively functionalize specific C-H bonds, such as at the C7 position. mit.edu This directed acetoxylation highlights the potential for late-stage functionalization in complex molecules. mit.edu

The synthesis of vinyl acetate, a structurally simpler ester, provides mechanistic insights applicable to more complex esters. Studies on Pd(111) surfaces reveal that the reaction likely proceeds via the coupling of ethylene (B1197577) with a chemisorbed acetate, forming an acetoxyethyl-palladium intermediate, which then undergoes β-hydride elimination. uwm.edu This mechanistic understanding is fundamental for developing new catalytic systems.

A study on the synthesis of benzo frontiersin.orgrsc.orgfuro[3,2-b]indoles utilized a two-step palladium-catalyzed process involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig amination. beilstein-journals.org Optimization of the second step revealed that the combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as BINAP was crucial for achieving high yields. beilstein-journals.org

Table 1: Optimization of Palladium-Catalyzed Intramolecular Dehydrogenative Coupling mdpi.com

| Entry | Palladium Source (15 mol%) | Oxidant (2.2 equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Cu(OAc)₂ | CF₃CH₂OH | 80 | 25 |

| 2 | Pd(OAc)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 80 | 35 |

| 3 | Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 45 |

| 4 | PdCl₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | <10 |

This interactive table summarizes the optimization of reaction conditions for a palladium-catalyzed coupling reaction, showing the superior performance of Pd(TFA)₂ at elevated temperatures.

Organocatalysis Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to accelerate reactions. beilstein-journals.orgnih.gov Bifunctional organocatalysts, which contain both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donor (like a urea (B33335) or thiourea), are particularly effective in asymmetric synthesis. beilstein-journals.org They operate by cooperatively activating both the nucleophile and the electrophile. beilstein-journals.org These catalysts have been successfully applied in the enantioselective synthesis of axially chiral benzamides through electrophilic bromination, demonstrating their utility in constructing complex amide structures. beilstein-journals.org

The Biginelli reaction, a multicomponent synthesis of dihydropyrimidines, can be effectively catalyzed by green bio-organic catalysts like taurine (B1682933) in aqueous ethanol, highlighting an environmentally friendly approach. nih.gov Similarly, pyrrolidine-based catalysts are widely used in asymmetric Diels-Alder reactions to create complex cyclic structures with high enantioselectivity. mdpi.com

Biocatalysis Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations, often with high specificity and under mild conditions. scispace.com For the synthesis of esters like ethyl phenylacetate, a structural analog of the target compound, lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae have proven to be effective biocatalysts. scielo.br These microorganisms contain carboxylesterases that can catalyze esterification in organic solvents like n-heptane. scielo.br Studies have shown that A. oryzae can be more effective than R. oryzae, potentially due to a more favorable microenvironment for the enzyme. scielo.br

Lipases are another important class of enzymes used in biocatalysis. They are frequently used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. mdpi.commdpi.com For example, Novozym® 435, a commercial lipase, is used to resolve racemic amines by selectively acylating one enantiomer, leading to products with high enantiomeric excess. mdpi.com The use of ionic liquids as solvents in these biocatalytic reactions can sometimes enhance enantioselectivity, although it may decrease the reaction rate. mdpi.com

Table 2: Comparison of Biocatalysts for Ethyl Phenylacetate (EPA) Synthesis scielo.br

| Microorganism | Biocatalyst Form | Solvent | Conversion Yield (%) |

|---|---|---|---|

| Aspergillus oryzae MIM | Lyophilized Mycelia | n-Heptane | >50 |

This interactive table showcases the effectiveness of different fungal mycelia as biocatalysts for ester synthesis, with A. oryzae showing higher conversion yields.

Achieving stereocontrol is a paramount challenge in modern synthesis. For molecules with multiple stereocenters, such as analogs of N-acylated amino acids, stereoselective methods are essential.

In the synthesis of N-acetyllincosamine isomers, the bulky N-benzylacetamide group played a crucial role in directing the stereochemical outcome of a sodium borohydride (B1222165) reduction, leading preferentially to the threo diastereomer. tandfonline.comtandfonline.com This demonstrates how existing stereocenters and functional groups within a molecule can influence the formation of new stereocenters.

Metal-promoted reactions can also be highly stereoselective. The reaction of aldehydes with ethyl dibromoacetate promoted by samarium diiodide (SmI₂) or chromium dichloride (CrCl₂) yields (E)-α,β-unsaturated esters with complete stereoselectivity. organic-chemistry.org The proposed mechanism involves the formation of a metal enolate that undergoes an aldol-type reaction followed by elimination. organic-chemistry.org

Highly diastereoselective methods have also been developed for synthesizing vicinal diamines, which are structurally related to amino acid derivatives. The nucleophilic addition of fluorinated sulfone reagents to chiral N-tert-butanesulfinimines can proceed with excellent diastereoselectivity (dr up to >99:1), controlled by the existing chirality in the imine. cas.cn Similarly, the Horner-Wadsworth-Emmons olefination is a key step in the stereoselective synthesis of γ-lactones, where the use of specific phosphonate (B1237965) reagents like ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate can strongly favor the formation of the Z-isomer unsaturated ester, which is a precursor to the final lactone. scielo.br

Reaction Optimization and Yield Enhancement Strategies

Maximizing product yield and minimizing byproducts are critical goals in chemical synthesis. This is typically achieved through systematic optimization of reaction parameters.

Key factors that are commonly investigated include the choice of catalyst, solvent, temperature, and base. In the palladium-catalyzed synthesis of 5,6-dihydrophenanthridines, screening various palladium sources and solvents, and adjusting the temperature, led to a significant improvement in yield from less than 10% to 45%. mdpi.com Increasing the temperature from 80 °C to 100 °C was found to be beneficial for the reaction. mdpi.com

In another palladium-catalyzed coupling to form benzofurans, replacing the hazardous base piperidine (B6355638) with the less toxic N-methylmorpholine was found to be equally effective. scielo.org.mx This highlights a green chemistry approach to optimization, where safety and environmental impact are considered alongside chemical efficiency. Further optimization showed that for certain substrates, switching to an inorganic base like sodium acetate could be advantageous. scielo.org.mx

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(N-benzylacetamido)phenyl pyridine-2-sulfonate |

| Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Copper(II) trifluoroacetate (Cu(TFA)₂) |

| Ethyl phenylacetate |

| Taurine |

| Ethyl dibromoacetate |

| Samarium diiodide (SmI₂) |

| Chromium dichloride (CrCl₂) |

| N-methylmorpholine |

| Sodium acetate |

| Piperidine |

| BINAP |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

Reactivity Profiles and Transformational Chemistry of Ethyl 2 N Benzylacetamido Acetate

Reactions at the Ester Functionality

The ester group in ethyl 2-(N-benzylacetamido)acetate is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the modification of the ester moiety to yield carboxylic acids, different esters, or amides, respectively.

Hydrolysis to N-benzylacetamidoacetic Acid

The hydrolysis of the ethyl ester of N-benzylacetamidoacetate to its corresponding carboxylic acid, N-benzylacetamidoacetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with aqueous sodium hydroxide (B78521), proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and ethanol (B145695). Acidification of the reaction mixture then yields the final carboxylic acid product.

Enzymatic hydrolysis offers a milder alternative to chemical methods. Lipases, for instance, can catalyze the hydrolysis of esters in aqueous environments. Studies on similar esters, such as ethyl phenylacetate, have demonstrated the effectiveness of lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae in catalyzing hydrolysis. scielo.br

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. masterorganicchemistry.comscielo.br The incoming alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, yielding the new ester. masterorganicchemistry.com

For example, to replace the ethyl group of this compound with a different alkyl group, the compound would be treated with the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. scielo.br Driving the reaction to completion often involves using the new alcohol as the solvent or removing the displaced ethanol from the reaction mixture. wikipedia.org

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. masterorganicchemistry.com The alkoxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels the original alkoxide to form the new ester. wikipedia.orgmasterorganicchemistry.com

The efficiency of transesterification can be influenced by reaction temperature. Studies on the synthesis of ethyl acetate (B1210297) have shown that there is an optimal temperature for the reaction, above or below which the yield decreases. researchgate.net

Amidation with Primary and Secondary Amines

The ester functionality of this compound can be converted to an amide by reacting it with primary or secondary amines. This reaction, known as aminolysis or amidation, typically requires heating and may be catalyzed by the amine itself or by the addition of a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, leading to a tetrahedral intermediate that eliminates the ethoxy group to form the corresponding N-substituted amide.

Transformations Involving the α-Methylene Carbon

The methylene (B1212753) group (—CH₂—) positioned between the carbonyl group of the ester and the nitrogen of the acetamido group is known as the α-methylene carbon. The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl and amide groups, making it a site for enolate formation and subsequent reactions.

Enolate Formation and Subsequent Electrophilic Additions

The α-protons of this compound can be abstracted by a suitable base to form an enolate. masterorganicchemistry.com The choice of base is crucial and depends on the acidity of the α-protons. While esters are generally less acidic than ketones or aldehydes, the presence of the adjacent N-benzylacetamido group can influence the pKa. masterorganicchemistry.comvanderbilt.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation, especially at low temperatures. masterorganicchemistry.comvanderbilt.edu

Once formed, the enolate is a potent nucleophile and can react with a variety of electrophiles in what are known as alkylation reactions. libretexts.org For instance, treatment of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org These reactions are typically conducted as SN2 reactions, and thus work best with primary and methyl halides. libretexts.org

Other electrophiles that can react with the enolate include aldehydes and ketones in aldol-type reactions, and acyl chlorides to introduce an additional acyl group. masterorganicchemistry.com

Stereocontrolled Reactions at the α-Position

Achieving stereocontrol in reactions at the α-position is a significant goal in organic synthesis. For a compound like this compound, which is achiral, introducing a chiral center at the α-carbon requires a stereoselective reaction. This can be accomplished by using a chiral auxiliary, a chiral catalyst, or a chiral base.

In the context of enolate chemistry, a common strategy is to employ a chiral auxiliary. This involves modifying the starting material to include a chiral group that directs the approach of the electrophile to one face of the enolate over the other. After the stereoselective alkylation or other electrophilic addition, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product.

Another approach is the use of a chiral base to deprotonate the α-carbon enantioselectively, leading to a chiral enolate which then reacts with an electrophile. Alternatively, a chiral catalyst can be used to control the stereochemical outcome of the reaction between the enolate and the electrophile. Research in the field of asymmetric synthesis has led to the development of various chiral ligands and catalysts that can effect high levels of stereocontrol in such transformations.

Modifications of the N-Benzylacetamido Moiety

The N-benzylacetamido group within this compound offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into two main types: those involving the cleavage or exchange of the groups attached to the nitrogen atom, and those that alter the aromatic benzyl ring.

The removal of the benzyl group, known as N-debenzylation, is a key transformation. One method to achieve this is through oxidation. For instance, the N-benzylacetamido group can be converted to an acetamido group at room temperature using molecular oxygen in a solution of potassium t-butoxide in dimethyl sulfoxide. researchgate.net Another approach involves the use of N-bromosuccinimide for the room-temperature debenzylation of N-benzylcarboxamides. researchgate.net For amides that are not easily enolizable, treatment with butyllithium (B86547) can generate a benzylic carbanion, which is then oxidized to a hemiaminal that subsequently loses the benzyl group. researchgate.net Additionally, selective N-debenzylation of N-benzylamides can be accomplished with p-toluenesulfonic acid in refluxing toluene. researchgate.net Microwave-assisted debenzylation using triflic acid has also been developed as a facile protocol for both secondary and tertiary amides. researchgate.net

N-acyl group exchange, or transamidation, represents another important modification. This process involves the replacement of the acetyl group with another acyl group. Transamidation can be achieved under mild, metal-free conditions, particularly when the amide nitrogen is activated by an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group. organic-chemistry.orgsemanticscholar.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an amine. nih.gov Various bases, such as potassium tert-butoxide and sodium tert-butoxide, can mediate the transamidation of N,N-disubstituted amides with primary amines. organic-chemistry.orgnih.gov In some cases, carbon dioxide can act as a traceless catalyst to promote the reaction. organic-chemistry.org The use of pre-activated N-acyl transfer agents, such as N-acyl-glutarimides, allows for transamidation under mild conditions in the presence of triethylamine (B128534). nsf.gov

Table 1: Summary of N-Dealkylation and N-Acyl Group Exchange Reactions

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Debenzylation | Molecular oxygen, potassium t-butoxide, DMSO, 20°C | Acetamido group |

| N-Debenzylation | N-Bromosuccinimide, room temperature | Acetamido group |

| N-Debenzylation | Butyllithium, then molecular oxygen or MoOPH | Dealkylated amide |

| N-Debenzylation | p-Toluenesulfonic acid, refluxing toluene | Primary amide |

| N-Debenzylation | Triflic acid, microwave irradiation | Secondary or tertiary amide |

| N-Acyl Exchange | Amine, metal-free conditions (often with N-Boc activation) | Transamidated product |

| N-Acyl Exchange | Potassium tert-butoxide, primary amine | Transamidated product |

| N-Acyl Exchange | N-acyl-glutarimide, triethylamine | Transamidated product |

Aromatic Substitutions on the Benzyl Ring

The benzyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These reactions are governed by the directing effects of the substituent already present on the aromatic ring.

The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, can be applied to introduce alkyl or acyl groups. ijpcbs.comnih.gov The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the electrophile (an alkyl halide or acyl halide). iitk.ac.inwikipedia.org For instance, the alkylation of a benzene (B151609) ring with an alkyl halide in the presence of a Lewis acid is a classic example of a Friedel-Crafts reaction. iitk.ac.inwikipedia.org Similarly, Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org The reactivity of the aromatic ring can be influenced by the existing substituents.

Other electrophilic substitution reactions such as nitration and halogenation can also be performed on the benzyl ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring. Halogenation, using reagents like bromine or chlorine in the presence of a Lewis acid, results in the substitution of a hydrogen atom with a halogen. The position of substitution is directed by the activating or deactivating nature of the groups already present on the ring.

Table 2: Examples of Aromatic Substitution Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl-substituted aromatic ring |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Acyl-substituted aromatic ring |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted aromatic ring |

| Halogenation | Halogen (e.g., Br₂, Cl₂), Lewis acid | Halo-substituted aromatic ring |

Cyclization and Rearrangement Pathways Leading to Heterocyclic Systems

This compound and its derivatives can undergo cyclization and rearrangement reactions to form a variety of heterocyclic systems, which are important structural motifs in many biologically active molecules.

One significant cyclization pathway leads to the formation of piperazine-2,5-diones, also known as diketopiperazines. csu.edu.au These structures are cyclic dimers of α-amino acids and can be synthesized by the cyclization of dipeptide methyl esters. canada.ca For example, the condensation of methoxylated benzaldehydes with the piperazine-2,5-dione core can lead to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au

The Bischler-Napieralski reaction is another important transformation that allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution is typically carried out in acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds through a nitrilium ion intermediate, which then cyclizes. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring facilitates this reaction. jk-sci.com Subsequent oxidation of the resulting dihydroisoquinoline yields an isoquinoline (B145761). wikipedia.org

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is often catalyzed by an acid and is considered a special case of the Mannich reaction. wikipedia.org The key intermediate is an electrophilic iminium ion that undergoes cyclization. wikipedia.org Variations of the Pictet-Spengler reaction, such as those involving N-acyliminium ions, allow for the reaction to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org

Table 3: Cyclization and Rearrangement Reactions

| Reaction Name | Starting Material Type | Product Type | Key Reagents/Conditions |

|---|---|---|---|

| Piperazine-2,5-dione formation | Dipeptide esters | Piperazine-2,5-dione | Heat, various solvents |

| Bischler-Napieralski reaction | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅, acidic conditions |

| Pictet-Spengler reaction | β-Arylethylamine and aldehyde/ketone | Tetrahydroisoquinoline | Acid catalyst |

Role As a Precursor in Advanced Organic Synthesis

Intermediacy in the Synthesis of Complex Amino Acid Derivatives

The structural resemblance of Ethyl 2-(N-benzylacetamido)acetate to protected amino acids makes it an ideal starting material for the synthesis of more intricate amino acid analogues, which are of significant interest in medicinal chemistry and chemical biology.

Phosphonate (B1237965) Analogues

Phosphonates are recognized as important isosteres of amino acids, with many exhibiting significant biological activity. nih.gov The synthesis of phosphonate analogues of amino acids is a key area of research. organic-chemistry.orgpnrjournal.comdovepress.com

In the synthesis of enantiomerically pure 1,2,3-triaminopropylphosphonates, the formation of ethyl {1-(N-benzylacetamido)-3-hydroxy-2-[(1-phenylethyl)amino]propyl}phosphonate has been observed as a side product. nih.gov This occurs during the opening of an aziridine (B145994) ring with acetic acid in the synthesis of diethyl 3-acetoxy-1-benzylamino-2-[(1-phenylethyl)amino]propylphosphonates. nih.gov The formation of this N-benzylacetamido-containing phosphonate highlights the potential of using precursors like this compound in the deliberate synthesis of complex phosphonate derivatives of amino acids.

A plausible synthetic route could involve the reaction of this compound with a suitable phosphite (B83602) reagent under appropriate conditions to introduce the phosphonate moiety. The reaction conditions would be critical to ensure the stability of the acetamido and benzyl (B1604629) protecting groups.

| Precursor | Reagent | Resulting Product | Reference |

| (1S,2R,1′S)-[N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonate | Acetic Acid | ethyl {1-(N-benzylacetamido)-3-hydroxy-2-[(1-phenylethyl)amino]propyl}phosphonate | nih.gov |

Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as stability and bioavailability. nih.gov The development of diverse molecular scaffolds is a key focus in the design of novel peptidomimetics. rug.nlrug.nl

While direct utilization of this compound in the synthesis of complex peptidomimetic scaffolds is not extensively documented, its structural motifs are present in related complex molecules. For instance, the N-benzylacetamido group is a core component of N-benzyl-2-(N-benzylacetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl) acetamide, a product of a Ugi multicomponent reaction. rug.nl This suggests that this compound can serve as a valuable building block in diversity-oriented synthesis strategies to generate libraries of peptidomimetic compounds. nih.gov Its N-acetylated amino acid ester structure allows for further elaboration at both the N-terminus (after debenzylation) and the C-terminus, enabling the construction of a wide array of peptidomimetic architectures.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a central theme in organic chemistry. medchemexpress.com this compound provides a versatile platform for the construction of various heterocyclic systems.

Pyrroles and Pyrazoles

Pyrroles and pyrazoles are five-membered aromatic heterocycles that are core structures in numerous biologically active compounds. slideshare.netpharmaguideline.com The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or hydrazine.

This compound, after suitable modification, can act as a precursor for these syntheses. For example, related compounds like ethyl 2-cyanoacetate are used in the synthesis of pyrroles. nih.gov Similarly, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been utilized to synthesize pyrazole (B372694) derivatives. researchgate.net The N-benzylacetamido group in the target compound can be envisioned to participate in cyclization reactions after initial transformation, for instance, by conversion of the ester group into a more reactive functionality. A potential strategy could involve the Knorr pyrrole (B145914) synthesis or a similar condensation reaction where the activated methylene (B1212753) group of the acetate (B1210297) moiety reacts with a suitable partner.

| Starting Material | Reagent | Heterocycle Formed | Reference |

| Substituted Ethyl Cyanoacetate | DIBAL-H, Ethylglycinate hydrochloride | Pyrrole | nih.gov |

| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Hydrazine hydrate | Pyrazole | researchgate.net |

| Vinyl Sulfonyl Fluorides | Ethyl Diazoacetate | Pyrazole | organic-chemistry.org |

Isoquinolines and other Polycyclic Systems

Isoquinolines are an important class of nitrogen-containing heterocycles found in many natural alkaloids with potent physiological activities. Their synthesis is a significant endeavor in organic chemistry.

The structure of this compound, containing a benzylamine-derived fragment, makes it a conceptually attractive precursor for the construction of isoquinoline (B145761) and related polycyclic frameworks. While direct examples are scarce, established isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions proceed via cyclization of N-acylated phenylethylamines. By incorporating a suitable aromatic ring into the ethyl acetate part of the molecule, or by using the existing benzyl group as part of the isoquinoline core, this compound could be a valuable starting material. For instance, a strategy could involve the intramolecular Friedel-Crafts type cyclization of a derivative of this compound where the ester is converted to a reactive species capable of reacting with the phenyl ring of the benzyl group.

Chiral Auxiliary or Substrate in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial for the development of modern pharmaceuticals. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

This compound, if prepared from a chiral source or resolved into its enantiomers, has the potential to act as a chiral substrate in asymmetric transformations. The stereocenter at the alpha-carbon can direct the stereochemical course of reactions at adjacent positions.

Furthermore, the N-benzylacetamido group can be considered as a directing group in metal-catalyzed reactions. The amide functionality can coordinate to a metal center, positioning the catalyst for a stereoselective transformation on the substrate. While specific applications of this compound as a chiral auxiliary are not widely reported, the principles of asymmetric synthesis using related chiral building blocks are well-established. frontiersin.orgnih.govscielo.org.mxchemrxiv.orgrsc.orgresearchgate.netsioc-journal.cn For example, chiral oxazolidinones, which are also N-acylated structures, are extensively used as chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations. researchgate.net This suggests a promising avenue for the future application of chiral versions of this compound in stereoselective synthesis.

| Chiral Auxiliary Type | Application | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | york.ac.uk |

| Camphorsultam | Asymmetric Michael Addition | wikipedia.org |

| Sulfur-based Thiazolidinethiones | Asymmetric Aldol Reactions | scielo.org.mx |

Application in the Construction of Functionalized Molecules

This compound serves as a versatile precursor in advanced organic synthesis, particularly in the construction of a variety of functionalized molecules. Its unique structure, incorporating an activated methylene group, an amide linkage, and an ester functionality, allows for its participation in a range of chemical transformations. These reactions often lead to the formation of complex molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

One of the primary applications of this compound is in multicomponent reactions (MCRs). rug.nlbeilstein-journals.org MCRs are convergent chemical processes where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.org

For instance, this compound can be utilized in Ugi-type reactions. The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like structure. rug.nlbeilstein-journals.org In variations of this reaction, the active methylene group in this compound can act as the acidic component, enabling the synthesis of complex N-acylated amino acid derivatives. These structures are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules.

Furthermore, the reactivity of the ester and amide functionalities within this compound allows for subsequent modifications, expanding its utility in creating diverse molecular architectures. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, which can then be coupled with various amines to form new amide bonds. Similarly, the N-benzyl group can be cleaved under specific hydrogenolysis conditions, providing a route to secondary amides.

Research has also explored the use of this compound in the synthesis of heterocyclic compounds. clockss.orgorganic-chemistry.org The activated methylene group can participate in condensation reactions with various electrophiles, leading to the formation of carbo- and heterocyclic rings. For example, reaction with diketones or their equivalents can lead to the formation of substituted pyridinones or other related heterocyclic systems. These heterocyclic cores are prevalent in many pharmaceutical agents and functional materials.

A notable example of its application is in the synthesis of endothiopeptide compounds through a sequential multicomponent one-pot reaction. rsc.org In this process, a thioacid, an amine, a ketone, and an isonitrile react in alcohol under ambient conditions. rsc.org While not a direct reaction of this compound itself, the resulting products, such as ethyl 2-(2-(N-benzylacetamido)-3-methylbutanethioamido)acetate, showcase the type of complex, functionalized molecules that can be assembled using synthons with similar structural motifs. rsc.org

In another study, transformations involving related structures highlight the potential reaction pathways for this compound. For instance, the formation of ethyl {1-(N-benzylacetamido)-3-hydroxy-2-[(1-phenylethyl)amino]propyl}phosphonate was observed as a side product in the synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates. sciencegate.appmdpi.com This indicates the reactivity of the N-benzylacetamido moiety in more complex reaction sequences. sciencegate.appmdpi.com

The following table summarizes some of the key applications and the types of functionalized molecules that can be synthesized using this compound as a precursor.

| Reaction Type | Reactants | Resulting Functionalized Molecule Type | Significance |

| Multicomponent Reactions (e.g., Ugi-type) | Aldehyde/Ketone, Amine, Isocyanide | N-acylated amino acid derivatives, Peptidomimetics | Rapid generation of molecular diversity for drug discovery. rug.nlbeilstein-journals.org |

| Heterocycle Synthesis | Diketones or equivalents | Substituted pyridinones, other heterocycles | Access to core structures found in many pharmaceuticals. clockss.orgorganic-chemistry.org |

| Sequential Multicomponent Reactions | Thioacid, Amine, Ketone, Isonitrile | Endothiopeptide compounds | Efficient one-pot synthesis of complex peptide-like structures. rsc.org |

| Functional Group Interconversion | Hydrolysis/Amidation, Hydrogenolysis | Carboxylic acids, new amides, secondary amides | Versatility in modifying the core structure for targeted applications. |

This diverse reactivity profile underscores the importance of this compound as a valuable building block in the synthetic chemist's toolbox for the construction of a wide array of functionalized molecules.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial relationships of atoms within Ethyl 2-(N-benzylacetamido)acetate can be determined with high precision.

Elucidation of Proton Environments (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.orgrsc.org The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ ) are observed as a singlet at approximately δ 4.65 ppm. rsc.org The methylene protons of the acetate (B1210297) group (-N-CH₂ -COO-) resonate as a singlet around δ 4.08 ppm. The protons of the ethyl ester group show characteristic splitting patterns: a quartet for the methylene protons (-O-CH₂ -CH₃) at about δ 4.1-4.2 ppm and a triplet for the terminal methyl protons (-O-CH₂-CH₃ ) at approximately δ 1.2-1.3 ppm. youtube.comdocbrown.info The singlet for the acetyl methyl protons (CH₃ -CO-) is typically found at around δ 2.19 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.4 | Multiplet | 5H | Ar-H |

| 4.65 | Singlet | 2H | C₆H₅CH₂ - |

| 4.1-4.2 | Quartet | 2H | -O-CH₂ CH₃ |

| 4.08 | Singlet | 2H | -N-CH₂ -COO- |

| 2.19 | Singlet | 3H | CH₃ CO- |

| 1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency.

Determination of Carbon Connectivity (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. hmdb.ca

The carbonyl carbons are the most deshielded, with the ester carbonyl (-C OO-) appearing around δ 168-171 ppm and the amide carbonyl (-NC O-) at a similar range. rsc.orgrsc.org The aromatic carbons of the benzyl group resonate in the region of δ 127-136 ppm. rsc.org The methylene carbon of the benzyl group (C₆H₅C H₂-) is typically found around δ 50-53 ppm. rsc.org The methylene carbon of the acetate group (-N-C H₂-COO-) appears at approximately δ 48-51 ppm. The carbons of the ethyl ester group are observed with the methylene carbon (-O-C H₂-CH₃) at about δ 61-63 ppm and the methyl carbon (-OCH₂-C H₃) at δ 14-15 ppm. The acetyl methyl carbon (C H₃-CO-) resonates around δ 21-23 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168-171 | -C OO- (Ester Carbonyl) |

| 169-172 | -NC O- (Amide Carbonyl) |

| 127-136 | C -Ar (Aromatic) |

| 61-63 | -O-C H₂CH₃ |

| 50-53 | C₆H₅C H₂- |

| 48-51 | -N-C H₂-COO- |

| 21-23 | C H₃CO- |

| 14-15 | -OCH₂C H₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Correlational Spectroscopy (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons would be expected, confirming their connectivity. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. sdsu.edunih.gov For instance, the signal for the benzyl methylene protons in the ¹H NMR spectrum will show a correlation to the signal for the benzyl methylene carbon in the ¹³C NMR spectrum. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. nih.govyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the acetyl methyl protons would show a correlation to the amide carbonyl carbon, and the ethyl methylene protons would show a correlation to the ester carbonyl carbon. youtube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns. iu.edu

Exact Mass Determination and Elemental Composition Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgiu.edu This allows for the determination of the elemental formula of this compound, which is C₁₃H₁₇NO₃. The calculated exact mass for the protonated molecule [M+H]⁺ is 236.1281 g/mol . Experimental HRMS data showing a value very close to this, with low ppm error, confirms the elemental composition. rsc.org

Fragmentation Pathways and Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester functional group. libretexts.org Amides can cleave at the C-N bond or undergo McLafferty rearrangement. libretexts.org For this compound, key fragmentation patterns would include:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to [M - 45]⁺.

Loss of the ethyl group (-C₂H₅): Leading to a fragment at [M - 29]⁺.

Cleavage of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a characteristic fragment for benzyl-containing compounds. miamioh.edu

Alpha-cleavage adjacent to the nitrogen: This can lead to various fragment ions depending on the specific bond that breaks. miamioh.edu

The analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy. raco.cat

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular "fingerprint." The FTIR spectrum of this compound displays several distinct absorption bands that confirm the presence of its key structural features: the ester, the tertiary amide, the benzyl group, and the aliphatic carbon backbone.

The most prominent signals in the spectrum are typically the carbonyl (C=O) stretching vibrations, which are strong and sharp due to the large change in dipole moment associated with this bond's vibration. In this compound, two distinct carbonyl absorptions are expected. The ester carbonyl stretch generally appears at a higher frequency than the amide carbonyl. Saturated aliphatic esters typically show a strong C=O stretching band in the range of 1750-1735 cm⁻¹. google.com The tertiary amide C=O stretch is expected in the region of 1680-1630 cm⁻¹.

Additionally, the C-O stretching vibrations of the ester group give rise to two or more bands in the 1300-1000 cm⁻¹ region. google.com The stretching vibration of the C-N bond of the tertiary amide is more difficult to pinpoint but typically appears in the 1400-1000 cm⁻¹ range. The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and acetyl groups are observed as sharp peaks in the 3000-2850 cm⁻¹ range. rsc.orgnih.gov

The table below summarizes the expected characteristic FTIR absorption bands for the functional groups present in this compound, based on established correlation tables. google.comresearchgate.netthermofisher.comresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 3000-2850 | Aliphatic C-H | Stretch | Medium |

| 1750-1735 | Ester C=O | Stretch | Strong |

| 1680-1630 | Tertiary Amide C=O | Stretch | Strong |

| 1600-1450 | Aromatic C=C | Stretch | Medium to Weak |

| 1300-1150 | Ester C-O | Asymmetric Stretch | Strong |

X-ray Crystallography for Solid-State Structural Analysis

While a specific, publicly available single-crystal X-ray structure for this compound (CAS 6436-91-5) is not found in the primary literature databases as of the latest search, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, studies on other molecules containing an ethyl acetate group often reveal an extended conformation for this moiety. mdpi.com Similarly, crystallographic analyses of N-benzyl substituted amides provide data on the typical bond lengths and angles of the N-benzylacetamido core.

A hypothetical crystallographic analysis would involve dissolving the compound in a suitable solvent and allowing it to slowly crystallize. A single crystal of sufficient quality would then be subjected to an X-ray beam, producing a diffraction pattern. rsc.org From this pattern, the electron density map is calculated, revealing the atomic positions.

Based on analogous structures, a crystallographic study of this compound would be expected to yield data similar to that presented in the hypothetical table below. The molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The analysis would confirm the planar geometry of the amide group and the tetrahedral geometry of the sp³-hybridized carbons. Furthermore, it would detail the torsion angles that define the orientation of the benzyl group and the ethyl ester chain relative to the central acetamido fragment.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Monoclinic or Triclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c or P-1 |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | e.g., 2 or 4 |

| C=O (Ester) Bond Length | The distance between the carbon and oxygen atoms. | ~1.21 Å |

| C=O (Amide) Bond Length | The distance between the carbon and oxygen atoms. | ~1.24 Å |

| C-N (Amide) Bond Length | The distance between the carbon and nitrogen atoms. | ~1.35 Å |

| Molecular Conformation | The spatial arrangement of atoms. | Extended ethyl ester chain |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For Ethyl 2-(N-benzylacetamido)acetate, DFT methods are instrumental in understanding its fundamental chemical nature. Studies on analogous compounds, such as ethyl acetate (B1210297) derivatives and other N-substituted amides, have demonstrated the utility of DFT in elucidating geometric and electronic features. ukm.mynih.gov

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. youtube.com

For this compound, DFT calculations can map the distribution and energy levels of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the regions with higher electron density, such as the benzyl (B1604629) ring and the amide group, which contain π-systems and lone pairs. The LUMO, conversely, would likely be distributed over the carbonyl groups, which are electron-deficient centers. The energy gap (ΔE = ELUMO – EHOMO) provides a quantitative measure of the molecule's electronic excitability and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de MEP maps use a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.netresearchgate.net

Green/Yellow: Represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the ester and amide groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The area around the acidic protons, if any, and the benzyl group might show positive potential (blue), indicating sites for nucleophilic interaction. mdpi.com

Conformational Landscapes and Energy Minimization

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. ukm.my Computational methods, particularly DFT, can be used to perform energy minimization calculations for various possible conformations. nih.gov

The process involves systematically rotating key dihedral angles within the molecule and calculating the potential energy for each resulting geometry. This generates a potential energy surface, where the minima correspond to stable conformers. The global minimum represents the most stable, and therefore most populated, conformation at equilibrium. For this compound, key rotations would occur around the C-N bond of the amide, the C-C bonds of the ethyl group, and the bond connecting the benzyl group to the nitrogen. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178° (trans) | 0.00 | 75.3 |

| B | -5° (cis) | 2.50 | 15.1 |

| C | 85° (gauche) | 1.25 | 9.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the lowest energy reaction pathway, and its structure and energy determine the reaction's activation energy and rate.

For this compound, one could investigate reactions such as hydrolysis of the ester or amide group. DFT calculations can be used to model the approach of a reactant (e.g., a water molecule or hydroxide (B78521) ion), locate the transition state structure for bond formation/cleavage, and calculate the activation energy barrier. mdpi.com For instance, in the neutral hydrolysis of a similar compound, ethyl acetate, DFT studies have been used to compare different conformers' effects on the activation energy. ukm.my This type of analysis can distinguish between competing reaction pathways and provide a detailed, atomistic understanding of the chemical transformation.

In Silico Predictions of Reactivity and Selectivity

The insights gained from DFT calculations, such as FMO analysis and MEP mapping, allow for in silico predictions of a molecule's reactivity and selectivity. utoronto.ca

Selectivity: MEP maps and the coefficients of the frontier orbitals on each atom can predict the most likely sites for electrophilic or nucleophilic attack, thus explaining regioselectivity. researchgate.net For example, the more negative (red) regions on an MEP map are the preferred sites for electrophiles, while the distribution of the LUMO can indicate the most susceptible atom for a nucleophile to attack.

These predictions are vital in synthetic chemistry for anticipating reaction outcomes and in medicinal chemistry for understanding how a molecule might interact with a biological target.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwu.ac.th Rather than focusing on a single molecule, QSAR studies analyze a set of analogues to build a predictive model.

For analogues of this compound, a QSAR study would involve:

Data Set Assembly: Compiling a series of chemically similar compounds with experimentally measured biological activity (e.g., enzyme inhibition). nih.govnih.gov

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that correlates the descriptors with the biological activity. wu.ac.th

Validation: Testing the model's predictive power on a set of compounds not used in its development. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. nih.gov

Future Research Directions and Innovative Applications

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For Ethyl 2-(N-benzylacetamido)acetate, future research is expected to concentrate on greener alternatives to traditional synthesis, which often rely on hazardous reagents and solvents.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases or acylases, presents a promising green route for the synthesis of N-acyl amino acid esters. These enzymatic methods operate under mild conditions, often in aqueous media, reducing the need for harsh chemicals and organic solvents. Future work could focus on identifying or engineering specific enzymes that can efficiently catalyze the N-acetylation of ethyl 2-(benzylamino)acetate to produce the target compound with high selectivity and yield.

Green Catalysts: The exploration of solid acid catalysts, such as L-proline and boric acid, has shown promise in the synthesis of related β-acetamido ketones. These catalysts are often reusable, non-toxic, and lead to high yields under mild reaction conditions. Adapting these catalytic systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives is a crucial aspect of sustainable chemistry. Research into the use of bio-based solvents, such as those derived from fruits and vegetables, or supercritical fluids like carbon dioxide for the synthesis of N-acyl amino acids is an active area. Investigating the feasibility of these solvent systems for the production of this compound could lead to more eco-friendly processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. The application of microwave-assisted synthesis to the N-acylation of amino acid esters has been demonstrated and could be a valuable technique for the efficient and greener production of this compound.

Exploration of Novel Reactivity under Non-Standard Conditions

Investigating the behavior of this compound under non-standard conditions can unlock new reaction pathways and lead to the synthesis of novel molecular architectures. Future research in this area may include:

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and selective activation method. Exploring the photocatalytic reactions of this compound, for instance, in C-H activation or cross-coupling reactions, could lead to the development of new synthetic methodologies.

Electrochemical Synthesis: Electro-organic synthesis provides a powerful and environmentally friendly alternative to traditional redox reactions by using electricity as a traceless reagent. Studying the electrochemical behavior of this compound could reveal new transformations, such as oxidative or reductive cyclizations, to generate complex molecules.

Sonochemistry: The application of ultrasound in chemical reactions can enhance reaction rates and yields by creating localized high-pressure and high-temperature conditions. Investigating the sonochemical reactivity of this compound could lead to the discovery of novel and efficient synthetic transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The

Q & A

Q. What synthetic strategies are commonly employed for preparing Ethyl 2-(N-benzylacetamido)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide derivatives with benzylamine in ethanol under reflux conditions (6–8 hours) can yield N-benzylacetamido intermediates . Subsequent esterification with ethyl chloroacetate in the presence of a base (e.g., NaHCO₃) forms the target ester. Optimization involves adjusting solvent polarity (e.g., toluene/water mixtures for phase separation) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to ester) to minimize side reactions. Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) ensures timely quenching .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming structure. For instance, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the acetamido methyl group resonates as a singlet near δ 2.1 ppm . Discrepancies in integration ratios (e.g., unexpected splitting due to rotamers) can be resolved by variable-temperature NMR or computational modeling (DFT) to assess conformational stability . GC-MS analysis (e.g., using ethyl acetate extracts) verifies molecular weight and purity, with fragmentation patterns compared to databases like NIST .

Q. How can crystallization protocols be standardized to improve the purity of this compound?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. Slow cooling (0.5°C/min) promotes crystal growth, while solvent polarity adjustments (e.g., adding 10% hexane) reduce oiling-out . Purity is validated via melting point consistency (±1°C) and HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted benzylamine are removed via silica gel chromatography (eluent: 20% ethyl acetate in hexane) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed coupling reactions?

- Methodological Answer : The acetamido group’s electron-withdrawing nature deactivates the ester carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) for alkylation. Steric hindrance from the benzyl group necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings to prevent catalyst poisoning . Kinetic studies (e.g., monitoring by in situ IR) reveal rate-limiting steps, while DFT calculations (B3LYP/6-31G*) model transition states to guide ligand design .

Q. What strategies mitigate data contradictions between computational predictions and experimental results for this compound’s thermodynamic properties?

- Methodological Answer : Discrepancies in proton affinity or gas-phase basicity (e.g., predicted vs. measured ΔrH°) are addressed by calibrating computational methods. For example, using higher-level basis sets (e.g., CCSD(T)/aug-cc-pVTZ) improves accuracy for hydrogen-bonding interactions . Experimental validation via mass spectrometry (e.g., CID fragmentation) or calorimetry (e.g., heat of combustion measurements) reconciles theoretical models .

Q. How can enantiomeric excess be quantified in chiral derivatives of this compound, and what chiral stationary phases are optimal?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (90:10) at 1 mL/min . CD spectroscopy (190–250 nm) complements HPLC by detecting Cotton effects. For low-ee samples, Mosher ester derivatization followed by ¹H NMR (δ 0.8–1.2 ppm for diastereotopic methyl groups) enhances sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.